Electronic and Steric Modulation of Aminolysis
The aminolysis kinetics of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride are distinct from other pyrazole acid chlorides due to the electronic and steric contributions of the 1,3-dimethyl substitution. Studies on related pyrazole systems show that 4-substituted pyrazoles with π-donating substituents exhibit different kinetic parameters (k2 and K'1) compared to those without such groups. While direct data for this exact compound is limited, the class-level inference is that the 1,3-dimethyl pattern falls into the category of pyrazoles with π-donating substituents, which correlate with distinct kinetic behavior in aminolysis reactions [1]. This differentiation matters for reaction optimization and scale-up.
| Evidence Dimension | Aminolysis Kinetics |
|---|---|
| Target Compound Data | Classified as a 4-substituted pyrazole with π-donating substituents (1,3-dimethyl) |
| Comparator Or Baseline | Pyrazoles without π-donating substituents (e.g., 4bH, 4fH, 4rH) |
| Quantified Difference | Distinct k2 and K'1 values (numerical data not available for target compound) |
| Conditions | Aminolysis of 1 with 2 + 3 in MeCN-d3 at 20 °C, catalyzed by 10 mol% β-azoles |
Why This Matters
Understanding the kinetic behavior relative to other pyrazoles informs the selection of optimal reaction conditions for scale-up and ensures reproducibility in synthetic processes.
- [1] Structure–reactivity relationships between acidity (pKa(MeCN)) and key kinetic parameters for the aminolysis of 1 with 2 + 3 in MeCN-d3 (20 °C) catalyzed by class β azoles. Figure 11. PMC10436283. 2023. View Source
